![molecular formula C12H13FN2O B2372180 (1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2093471-68-0](/img/structure/B2372180.png)
(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various applications, including medicinal chemistry, drug delivery, and organic synthesis. In
Mechanism of Action
The mechanism of action of ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol is not fully understood. However, it is believed that the compound acts on specific receptors in the body, leading to changes in biochemical and physiological processes. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anticancer activity, inhibiting the growth of various cancer cell lines. It has also been shown to have antibacterial and antifungal activity. Furthermore, ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol in lab experiments is its versatility. The compound can be used in various scientific research applications, including medicinal chemistry, drug delivery, and organic synthesis. Furthermore, the compound has shown promising results in various in vitro studies, indicating its potential as a therapeutic agent.
However, there are also some limitations to using ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol in lab experiments. One limitation is the lack of in vivo studies, which are needed to determine the safety and efficacy of the compound in living organisms. Furthermore, the compound may have limited solubility in certain solvents, which could affect its use in certain applications.
Future Directions
There are many potential future directions for research on ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol. One possible direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders. Another direction is to explore the compound's potential as a building block for the synthesis of complex molecules. Furthermore, future research could focus on elucidating the exact mechanism of action of the compound and identifying potential targets for drug development.
Synthesis Methods
The synthesis of ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol involves the reaction of 1,3-cyclobutanediol with 4-fluorobenzonitrile and N,N-dimethylformamide in the presence of a base catalyst. The reaction takes place at room temperature and yields the desired product in good yield and purity.
Scientific Research Applications
((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has shown potential in various scientific research applications. The compound has been used in medicinal chemistry to develop new drugs with improved pharmacological properties. It has also been used in drug delivery systems to enhance the bioavailability and efficacy of drugs. Furthermore, ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has been used in organic synthesis as a building block for the synthesis of complex molecules.
properties
IUPAC Name |
(4-fluorophenyl)-[(3-hydroxycyclobutyl)methyl]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-1-3-11(4-2-10)15(8-14)7-9-5-12(16)6-9/h1-4,9,12,16H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVIFPVFBDXDKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CN(C#N)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

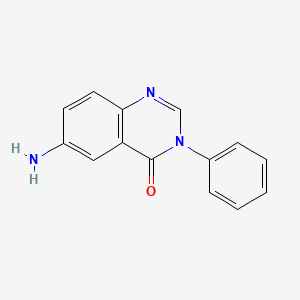
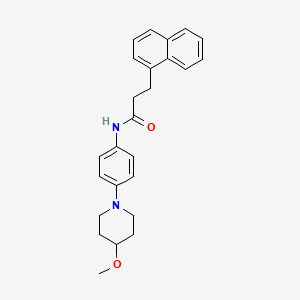
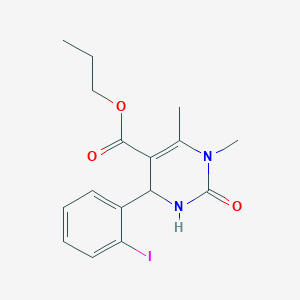
![N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2372101.png)
![2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)
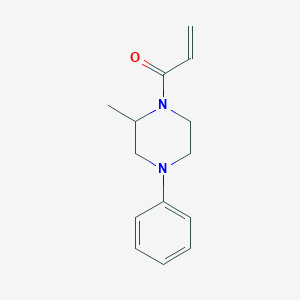
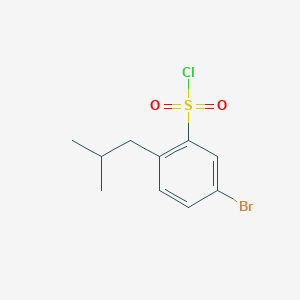
![N-(1-benzylpiperidin-4-yl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2372112.png)
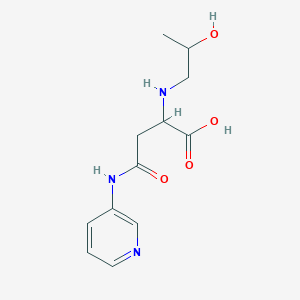
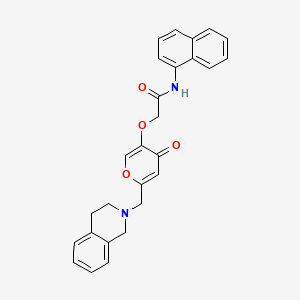
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2372116.png)
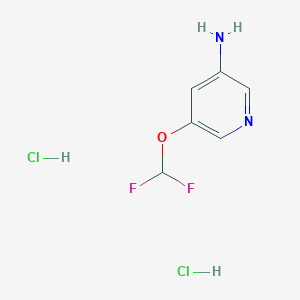
![Benzyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B2372119.png)
